N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety linked to a tetrahydropteridin-dione core substituted with a 4-fluorophenylmethyl group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in the evidence (e.g., carbodiimide-mediated amide bond formation in ).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O5/c24-16-4-1-14(2-5-16)11-29-22(31)20-21(26-8-7-25-20)28(23(29)32)12-19(30)27-10-15-3-6-17-18(9-15)34-13-33-17/h1-9H,10-13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYGRFNVXYKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=NC=CN=C4C(=O)N(C3=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
Synthesis and Structure
The compound can be synthesized through multi-step organic reactions that involve the formation of key structural components such as the benzodioxole ring and the tetrahydropteridin moiety. The synthesis typically requires specific reagents and conditions to achieve high yield and purity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₃H₃₃F₃N₅O₆ |
| Molecular Weight | 613.65 g/mol |
| Key Functional Groups | Benzodioxole, Tetrahydropteridin |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate interaction.
- Receptor Modulation : It may also interact with receptors to modulate signaling pathways that influence cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that this compound shows potential in inhibiting cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines revealed IC50 values ranging from 10 µM to 50 µM depending on the cell type and treatment duration.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : It demonstrated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 5 µg/mL.
Case Studies
Several studies have highlighted the biological efficacy of the compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound led to a dose-dependent reduction in cell viability with an observed increase in apoptosis markers.
-
Antimicrobial Efficacy :
- Objective : To assess its effectiveness against common bacterial pathogens.
- Results : The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs in the evidence share key pharmacophores, such as fluorophenylmethyl groups and acetamide backbones, but differ in core heterocycles and substituents. Below is a detailed comparison:
Core Heterocycle Variations
- Compound 9d (ZHAWOC5683) : Features a 1,3-dioxo-2,3-dihydro-1H-isoindole core instead, which is less rigid and lacks the pteridine’s fused pyrimidine ring .
- Compound 8d (ZHAWOC5682) : Shares the isoindole-dione core of 9d but includes a benzyloxy-pentyloxy phenyl group, enhancing lipophilicity .
Implications : The tetrahydropteridin core in the target compound may confer stronger binding to enzymes like dihydrofolate reductase (DHFR) compared to isoindole-based analogs, which are more common in anti-inflammatory or antimicrobial agents ().
Fluorophenyl Substituents
- The 4-fluorophenylmethyl group is conserved across the target compound, 9d, and 8d. Fluorine improves bioavailability and metabolic resistance by reducing cytochrome P450-mediated oxidation.
- Example 83 () : Contains a 3-fluoro-4-isopropoxyphenyl group, which introduces steric bulk and alters solubility .
Implications : The conserved fluorophenyl group suggests shared pharmacokinetic profiles, but the tetrahydropteridin core in the target compound may enhance target specificity compared to isoindole derivatives.
Acetamide Linker Modifications
- Target Compound : The acetamide linker connects the benzodioxole and tetrahydropteridin moieties, providing conformational flexibility.
- Compound 5d () : Uses a benzothiazole-thioacetamide linker, which increases electron-withdrawing character and may enhance antibacterial activity .
Implications : The acetamide linker in the target compound balances flexibility and stability, whereas bulkier linkers (e.g., benzothiazole-thioether in ) may limit membrane permeability.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
